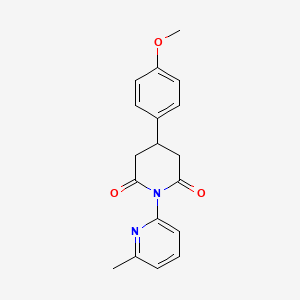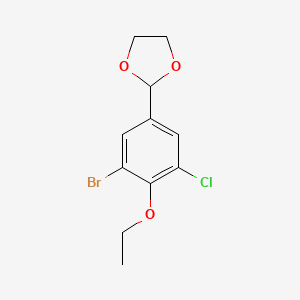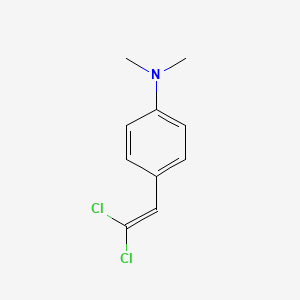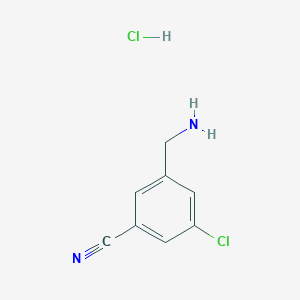
3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride is an organic compound that features a benzene ring substituted with an aminomethyl group, a chlorine atom, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a chlorobenzene derivative, followed by reduction to introduce the aminomethyl group. The nitrile group is then introduced through a cyanation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)benzeneboronic acid hydrochloride: Used in similar applications but features a boronic acid group instead of a nitrile group.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: Known for their antiviral activity and used in medicinal chemistry.
Uniqueness
3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride is unique due to the presence of both a nitrile and a chlorine substituent on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C8H8Cl2N2 |
|---|---|
分子量 |
203.07 g/mol |
IUPAC名 |
3-(aminomethyl)-5-chlorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-8-2-6(4-10)1-7(3-8)5-11;/h1-3H,4,10H2;1H |
InChIキー |
NDDDGQNFYYCDKL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C#N)Cl)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


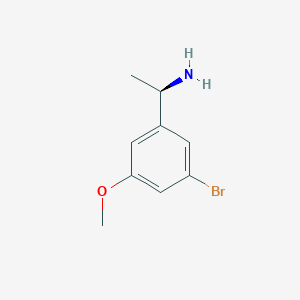
![N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine](/img/structure/B14019682.png)
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14019690.png)
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)

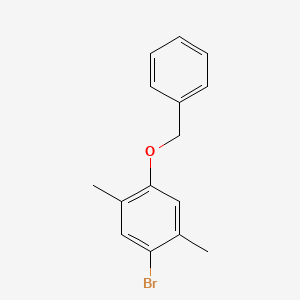
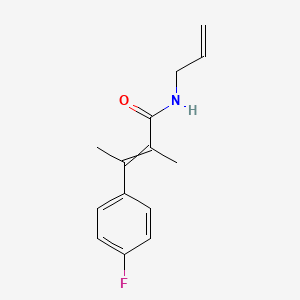
![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)
